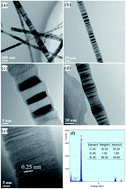Synthesis and formation mechanism of twinned SiC nanowires made by a catalyst-free thermal chemical vapour deposition method
RSC Advances Pub Date: 2014-04-07 DOI: 10.1039/C4RA00073K
Abstract
Twinned SiC nanowires were prepared on a silicon wafer by a catalyst-free thermal chemical vapour deposition (CVD) method at 1500 °C in a flowing Ar atmosphere. X-ray diffraction (XRD), field emission scanning electron microscopy (FESEM), energy dispersive spectroscopy (EDS), transmission electron microscopy (TEM), and high-resolution transmission electron microscopy (HRTEM) were used to characterise the phase composition, morphology, and microstructure of the as-received nanowires. The as-synthesised twinned nanowires were up to several hundred microns long and had relatively homogeneous diameters in the range 20 to 100 nm. The growth process of the twinned SiC nanowires was dominated by a vapour–solid (VS) mechanism. Based on the competition of stacking fault energy and electrostatic energy, a growth model has been proposed to understand the phenomenon of twinning.


Recommended Literature
- [1] Photophysical behaviour of cyclometalated iridium(iii) complexes with phosphino(terthiophene) ligands†
- [2] Modification of block copolymer vesicles: what will happen when AB diblock copolymer is block-extended to an ABC triblock terpolymer?†
- [3] Broadband emissions from Lu2Mg2Al2Si2O12:Ce3+ plate ceramic phosphors enable a high color-rendering index for laser-driven lighting
- [4] Computational exploration of the mechanism of copper-catalyzed aromatic C–H bond amination of benzene via a nitrene insertion approach†
- [5] General Discussions of the Faraday Society/Faraday Discussions of the Chemical Society
- [6] Charge transfer processes in biological systems
- [7] Back matter
- [8] Abstracts of papers published in other journals. Organic
- [9] New transition metal complexes containing imidazole rings endowed with potential antiamoebic activity†
- [10] Immobilized polyazomethines containing triphenylamine groups on ITO: synthesis and acidochromic, electrochemical, electrochromic and photoelectronic properties†










